2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
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Overview
Description
“2-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide” is a complex organic compound. It contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Scientific Research Applications
Anomalous Substituent Effects in Chemical Reactions
One study investigates anomalous substituent effects in the Bischler-Napieralski reaction, highlighting the complex chemical behavior of related compounds under certain conditions. This research provides insights into the synthetic pathways that could potentially involve "2-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide" or similar compounds (Ishikawa et al., 2000).
Pharmacological Evaluation of Analogous Compounds
Another study focuses on the synthesis and pharmacological evaluation of a novel compound as an AT1 receptor antagonist with anti-hypertension and anti-tumor effects, demonstrating the therapeutic potential of structurally related benzamide derivatives (Xiaolu Bao et al., 2015).
Antibacterial Activity
Research on the synthesis and characterization of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, reveals its crystalline structure and antibacterial activity, suggesting potential biomedical applications for similar benzamide compounds (Farook Adam et al., 2016).
Supramolecular Gelators
A study on N-(thiazol-2-yl)benzamide derivatives, including discussions on methyl functionality and interactions, provides insights into the design of supramolecular materials, which could be relevant for materials science applications involving "2-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide" (P. Yadav & Amar Ballabh, 2020).
Colorimetric Sensing
The synthesis and study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions highlight the potential of similar benzamide compounds in chemical sensing applications (E. A. Younes et al., 2020).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to a variety of biochemical changes.
Biochemical Pathways
Indole derivatives have been found to inhibit tubulin polymerization , suggesting that they may affect cell division and growth pathways
Result of Action
One study found that a similar indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may have similar effects.
Properties
IUPAC Name |
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-5-3-4-6-16(12)18(21)19-11-14-7-8-17-15(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCZPSJLBAZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)NC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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